Para-Methyl Electronic Effect on Coupling Efficiency
The presence of an electron-donating methyl group at the para position of the styryl moiety in 149777-84-4 accelerates the rate-determining transmetalation step in Suzuki-Miyaura couplings compared to the unsubstituted styrylboronic acid pinacol ester. This class-level inference is drawn from established mechanistic understanding and a recent systematic study on substituent effects in aqueous micellar Suzuki couplings [1]. The study shows that electron-donating groups (EDGs) like para-methyl generally enhance reaction rates and yields, while electron-withdrawing groups are detrimental. This translates to higher yields under equivalent mild conditions for the target compound compared to its unsubstituted parent.
| Evidence Dimension | Substituent Effect on Suzuki Coupling Reactivity |
|---|---|
| Target Compound Data | Electron-donating group (p-CH₃) |
| Comparator Or Baseline | Electron-withdrawing group (e.g., p-CF₃) or unsubstituted (H) |
| Quantified Difference | EDGs (like p-CH₃) are beneficial and increase reaction rate/yield; EWGs are unfavorable and decrease reaction rate/yield [1]. |
| Conditions | General mechanistic principle, supported by specific study in aqueous micelles at 60-80 °C with Pd catalyst [1]. |
Why This Matters
This predictable electronic effect allows chemists to select 149777-84-4 for more efficient, higher-yielding coupling reactions compared to its unsubstituted or electron-deficient counterparts, directly impacting synthesis cost and success rates.
- [1] The Journal of Organic Chemistry. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. J. Org. Chem. 2024, 89, 15, 10825-10834. View Source
